molecular formula C11H21NO3 B13089246 tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate

tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate

Cat. No.: B13089246
M. Wt: 215.29 g/mol
InChI Key: XTVWTTVLXSZYBZ-BDAKNGLRSA-N
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Description

tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used as a chiral building block in various chemical syntheses and research applications.

Chemical Reactions Analysis

tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for particular applications in research and industry .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1R,3S)-3-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1

InChI Key

XTVWTTVLXSZYBZ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](C1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)O

Origin of Product

United States

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